molecular formula C28H20ClN3O3S B12055078 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 477329-40-1

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12055078
CAS No.: 477329-40-1
M. Wt: 514.0 g/mol
InChI Key: CFSGXHKVEWDVCT-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-acetamide family, characterized by a quinazolinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-phenoxyphenyl group. Quinazolinones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .

Properties

CAS No.

477329-40-1

Molecular Formula

C28H20ClN3O3S

Molecular Weight

514.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H20ClN3O3S/c29-19-10-14-21(15-11-19)32-27(34)24-8-4-5-9-25(24)31-28(32)36-18-26(33)30-20-12-16-23(17-13-20)35-22-6-2-1-3-7-22/h1-17H,18H2,(H,30,33)

InChI Key

CFSGXHKVEWDVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the quinazolinone intermediate.

    Acylation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with 4-phenoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group is a key site for nucleophilic substitution reactions. This reactivity is influenced by the electron-withdrawing quinazoline ring, which activates the sulfur atom for displacement.

Reaction Type Conditions Products Yield References
AlkylationK₂CO₃, DMF, alkyl halide, 80°CS-alkylated derivatives (e.g., methyl or benzyl substituents)60–75%
ArylationCuI, L-proline, DMSO, aryl boronic acidBiaryl sulfides with modified electronic profiles50–65%

Key Findings :

  • Microwave-assisted synthesis improves reaction efficiency for S-alkylation .

  • Electron-deficient aryl groups enhance substitution rates due to increased electrophilicity .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions Catalyst Products Application
6M HCl, reflux, 12hNone2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetic acidPrecursor for further functionalization
NaOH (aq), ethanol, 70°CPhase-transfer agentSodium salt of the carboxylic acidImproved solubility for bioassays

Notes :

  • Hydrolysis rates are pH-dependent, with optimal yields in strongly acidic conditions.

  • The sodium salt derivative shows enhanced solubility in aqueous media .

Electrophilic Aromatic Substitution on the Quinazoline Core

The quinazoline ring undergoes electrophilic substitution, primarily at the C-6 and C-8 positions, due to electron density distribution.

Reaction Reagents Position Products
NitrationHNO₃, H₂SO₄, 0°CC-66-Nitroquinazoline derivative
HalogenationCl₂, FeCl₃, CH₂Cl₂C-88-Chloroquinazoline analog

Mechanistic Insight :

  • Nitration proceeds via a nitronium ion attack, favored by the electron-withdrawing effect of the 4-chlorophenyl group .

  • Halogenation at C-8 is sterically hindered but feasible under high-temperature conditions .

Reduction of the Quinazoline Ring

The 4-oxo group in the quinazoline core can be reduced to form dihydroquinazoline derivatives.

Reducing Agent Conditions Product Biological Relevance
NaBH₄, ethanolReflux, 6h3,4-DihydroquinazolineEnhanced binding to kinase targets
H₂, Pd/C50 psi, room temperatureFully saturated tetrahydroquinazolineImproved metabolic stability

Research Implications :

  • Saturated derivatives exhibit altered pharmacokinetic profiles, including longer half-lives .

Cross-Coupling Reactions

The chlorophenyl substituent participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst System Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl analogs with varied electronic groups70–85%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivatives for SAR studies60–78%

Structural Impact :

  • Coupling with electron-donating groups (e.g., -OCH₃) enhances compound polarity .

Oxidation of the Sulfanyl Linker

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Effect on Bioactivity
H₂O₂, acetic acid50°C, 4hSulfoxideReduced cytotoxicity
mCPBA, CH₂Cl₂0°C to RT, 2hSulfoneIncreased metabolic stability

Observations :

  • Sulfone derivatives show improved resistance to enzymatic degradation.

Scientific Research Applications

Structural Representation

The structure of the compound can be represented as follows:C22H17ClN4O4S2\text{C}_{22}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{4}\text{S}_{2}

Anticancer Activity

Numerous studies have indicated that compounds containing the quinazolinone moiety exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study published in Cancer Research demonstrated that derivatives of quinazolinone displayed potent cytotoxic effects against breast and lung cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, suggesting potential utility as an antibacterial agent.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to the target compound were tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anti-inflammatory Effects

Research has suggested that this quinazolinone derivative may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

An investigation published in Pharmacology Reports assessed the anti-inflammatory effects of quinazolinone derivatives in a rat model of induced inflammation. The study reported a significant reduction in paw edema and inflammatory markers (TNF-alpha and IL-6) following treatment with the compound, indicating its potential as an anti-inflammatory agent .

Neurological Applications

Emerging evidence suggests that quinazolinone derivatives may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A recent study evaluated the neuroprotective effects of similar compounds in models of Alzheimer's disease. Results indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation, suggesting a possible therapeutic role for this class of compounds in neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AnticancerIn vitro cancer cell linesInduced apoptosis; inhibited proliferation
AntimicrobialBacterial strainsMIC = 10 µg/mL against Staphylococcus
Anti-inflammatoryRat modelReduced paw edema; lower TNF-alpha levels
NeuroprotectiveAlzheimer's modelImproved cognition; reduced amyloid plaques

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Substituents on the Quinazolinone Core

  • 4-Chlorophenyl vs. 4-Methylphenyl: The compound in , "2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide" , differs only in the quinazolinone substituent (methyl vs. chlorine). Chlorine, being electron-withdrawing, increases electrophilicity and may enhance binding to nucleophilic residues in target proteins. Methyl groups, in contrast, are electron-donating and could improve solubility but reduce receptor affinity.
  • 3,4,5-Trimethoxybenzyl Substitution: Compounds in (e.g., compound 7) feature a 3,4,5-trimethoxybenzyl group on the quinazolinone . Methoxy groups improve water solubility through hydrogen bonding but may reduce membrane permeability. The target compound’s 4-chlorophenyl group prioritizes lipophilicity, suggesting a design choice for blood-brain barrier penetration or intracellular targeting.

B. Variations in the Acetamide Substituent

  • 4-Fluorophenyl vs. 4-Phenoxyphenyl: describes "2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide" .
  • Thiazolidinone Hybrids: reports compounds like 43, which incorporate a thioxothiazolidin-4-one ring . These hybrids exhibit dual mechanisms (e.g., antimicrobial and anti-inflammatory), whereas the target compound’s simpler acetamide structure may focus activity on kinase or topoisomerase inhibition.

C. Heterocyclic Core Modifications

  • Thieno[3,2-d]pyrimidinone vs. Quinazolinone: highlights a thienopyrimidinone analog . The quinazolinone core in the target compound, however, is more rigid, favoring entropic gains in binding.

Key Findings :

  • The 4-chlorophenyl group consistently correlates with improved cytotoxic activity across analogs .
  • Phenoxy substitution in the target compound may extend half-life compared to fluorophenyl analogs due to reduced oxidative metabolism .
  • Thiazolidinone hybrids show broader-spectrum activity but lower selectivity compared to acetamide derivatives .
Physicochemical Properties
Property Target Compound 4-Fluorophenyl Analog Thiazolidinone Hybrid
Molecular Weight ~507.9 g/mol ~455.8 g/mol ~523.9 g/mol
logP (Predicted) 4.5–5.0 3.8–4.2 3.0–3.5
Melting Point Not reported 190–192°C 239–241°C

Biological Activity

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is C28H20ClN3O3SC_{28}H_{20}ClN_{3}O_{3}S. The compound features a quinazoline core with a sulfanyl group and an acetamide moiety, which contribute to its biological activity.

Research indicates that this compound exhibits antitumor and antimicrobial activities. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial membranes, leading to cell death.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cancer progression, making it a candidate for targeted therapy.

Biological Activity Data

Biological ActivityIC50 Value (µM)Target
Antitumor (e.g., breast cancer)5.0EGFR
Antimicrobial (e.g., E. coli)10.0Bacterial cell wall synthesis
Kinase Inhibition (e.g., CK2)8.0CK2 kinase

Case Studies

  • Antitumor Efficacy : A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, showing a 70% reduction compared to control groups. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
  • Antimicrobial Properties : In vitro studies by Lee et al. (2024) revealed that the compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus.
  • Selective Kinase Inhibition : Research published by Kumar et al. (2025) highlighted the selective inhibition of CK2 kinase by this compound, leading to decreased phosphorylation of downstream targets involved in cell survival pathways.

Safety and Toxicity

According to data from PubChem, the compound has been associated with skin irritation and serious eye damage upon exposure, indicating the need for caution in handling and application . Further toxicological studies are required to ascertain its safety profile in clinical settings.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what are the critical reaction conditions?

The synthesis involves multi-step protocols, typically starting with the construction of the quinazolinone core. Key steps include:

  • Step 1: Cyclocondensation of 4-chlorobenzamide with anthranilic acid derivatives to form the 3,4-dihydroquinazolin-4-one scaffold .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives under alkaline conditions (pH 8–10, 60–80°C) .
  • Step 3: Coupling with 4-phenoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
    Critical conditions: Strict control of pH during sulfanyl incorporation and inert atmospheres (N₂/Ar) during coupling to prevent oxidation .

Basic: How can structural confirmation be achieved post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR: ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons from 4-chlorophenyl and 4-phenoxyphenyl groups) .
  • HRMS: High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with gradient elution (ACN/water + 0.1% TFA) .

Advanced: What computational strategies are suitable for predicting binding modes with biological targets (e.g., kinases)?

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., EGFR or Aurora kinases) to model interactions. Focus on the sulfanyl-acetamide moiety’s hydrogen bonding with kinase hinge regions .
  • MD simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of docked poses. Analyze RMSD/RMSF plots to identify critical residue fluctuations .
  • Free-energy calculations: Apply MM-PBSA/GBSA to quantify binding affinities, prioritizing compounds with ΔG < −8 kcal/mol .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be reconciled?

  • Source analysis: Verify assay conditions (e.g., ATP concentration in kinase assays, cell line authenticity in cytotoxicity studies) .
  • Solubility adjustments: Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to mitigate aggregation artifacts. Measure solubility via nephelometry .
  • Orthogonal assays: Validate hits using SPR (surface plasmon resonance) for direct binding kinetics or thermal shift assays (ΔTₘ > 2°C) .

Advanced: What methodologies optimize reaction yields while minimizing byproducts?

  • DoE (Design of Experiments): Apply factorial designs (e.g., 2³) to optimize temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors (p < 0.05) .
  • In situ monitoring: Employ ReactIR or HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .
  • Byproduct scavengers: Add molecular sieves (for H₂O) or thiourea (for metal impurities) during coupling steps .

Basic: What safety precautions are mandatory during handling?

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/purification .
  • Waste disposal: Quench reaction residues with 10% NaHCO₃ before aqueous/organic separation. Collect halogenated byproducts separately .
  • Emergency protocols: For skin contact, wash with 10% PEG-400 solution; for inhalation, administer O₂ and monitor for bronchospasm .

Advanced: How can metabolic stability be evaluated in preclinical studies?

  • Microsomal assays: Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 min .
  • CYP inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. Flag compounds with IC₅₀ < 1 µM for structural redesign .
  • Plasma stability: Assess degradation in mouse/human plasma (37°C, 4 h). Stability >80% indicates suitability for in vivo studies .

Advanced: What strategies address poor aqueous solubility in bioassays?

  • Co-solvent systems: Use PEG-400/water (20:80 v/v) or β-cyclodextrin inclusion complexes (5–10 mM) .
  • Prodrug derivatization: Introduce phosphate esters or glycosyl groups at the acetamide nitrogen to enhance hydrophilicity .
  • Nanoformulation: Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>70%) by UV-HPLC .

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